Alachlor ESA is a valuable tool in environmental research, particularly for detecting and quantifying Alachlor, a widely used herbicide, in soil and water samples. Researchers can utilize Alachlor ESA to calibrate analytical instruments such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) []. These techniques allow for sensitive and accurate measurement of Alachlor residues in environmental samples, aiding in studies on:
By employing Alachlor ESA as a reference standard, researchers can ensure the accuracy and consistency of their environmental analysis, leading to reliable data for understanding Alachlor's impact on ecosystems.
Beyond environmental analysis, Alachlor ESA may find use in other scientific research areas due to its well-defined structure and properties. Potential applications include:
Alachlor ethane sulfonic acid is a significant metabolite of the herbicide alachlor, which is primarily used to control grasses and broadleaf weeds in various agricultural settings, particularly in corn, soybeans, and peanuts. Alachlor itself is an aromatic amide characterized by the chemical formula and is known for its effectiveness in weed management. Upon application, alachlor undergoes microbial degradation in soil, resulting in the formation of several metabolites, including alachlor ethane sulfonic acid. This metabolite has garnered attention due to its persistence in the environment and potential implications for human health and ecological safety .
The biological activity of alachlor ethane sulfonic acid has been studied primarily in the context of its toxicity relative to alachlor. Research indicates that while alachlor is associated with oncogenic effects in animal models, alachlor ethane sulfonic acid exhibits significantly lower toxicity. Specifically, studies have shown that alachlor ethane sulfonic acid is poorly absorbed and does not share a common oncogenic mechanism with its parent compound. It does not induce the preneoplastic changes observed with chronic exposure to alachlor, suggesting a markedly different biological profile .
Alachlor ethane sulfonic acid is synthesized through the metabolic degradation of alachlor under aerobic conditions. The process involves microbial action that converts alachlor into various metabolites, including alachlor ethane sulfonic acid and alachlor oxanilic acid. This transformation typically occurs in soil environments where microbial populations are active .
Alachlor ethane sulfonic acid primarily serves as a marker for environmental monitoring of alachlor usage and contamination. Its presence in water sources indicates potential agricultural runoff from fields treated with alachlor. Additionally, it is used in research settings to study the degradation pathways of herbicides and their environmental impacts. Although it does not possess herbicidal properties itself, understanding its behavior helps assess the ecological risks associated with herbicide applications .
Interaction studies involving alachlor ethane sulfonic acid primarily focus on its environmental fate and interactions with soil microorganisms. These studies reveal that the compound can be rapidly degraded by microbial communities, influencing its persistence and potential toxicity in aquatic systems. Furthermore, research has indicated that while alachlor can accumulate in certain tissues leading to carcinogenic effects, alachlor ethane sulfonic acid does not exhibit similar accumulation patterns or toxicological profiles .
Alachlor ethane sulfonic acid shares similarities with other herbicide metabolites but is unique due to its specific degradation pathway from alachlor. Here are some comparable compounds:
| Compound Name | Chemical Structure | Key Characteristics |
|---|---|---|
| Alachlor oxanilic acid | C₁₄H₁₈ClN₃O₄ | Another metabolite of alachlor; less persistent than alachlor ethane sulfonic acid; exhibits lower toxicity. |
| Acetochlor | C₁₄H₁₈ClN₃O₂ | A similar herbicide; broader spectrum but has different degradation products compared to alachlor. |
| Metolachlor | C₁₄H₁₈ClN₃O₂ | Similar mode of action as alachlor but differs in chemical structure and environmental behavior. |
Alachlor ethane sulfonic acid is particularly notable for its low toxicity compared to other metabolites like alachlor oxanilic acid, making it an important focus for assessing environmental safety following herbicide application .
Alachlor ethanesulfonic acid, commonly designated as Alachlor ESA, represents a significant organosulfonic acid metabolite derived from the herbicide alachlor [1]. The compound possesses the molecular formula C₁₄H₂₁NO₅S and exhibits a molecular weight of 315.38 grams per mole [1]. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid [1].
The molecular structure of Alachlor ethanesulfonic acid consists of a central aromatic benzene ring substituted with two ethyl groups at the 2,6-positions [1]. The nitrogen atom attached to the benzene ring forms part of an amide functional group and carries a methoxymethyl substituent [1]. The distinguishing structural feature of this metabolite is the presence of an ethanesulfonic acid moiety, which replaces the chlorine atom found in the parent alachlor compound [3].
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)O [1]. The International Chemical Identifier key for Alachlor ethanesulfonic acid is UTCJUUGCHWHUNI-UHFFFAOYSA-N [1].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁NO₅S | PubChem [1] |
| Molecular Weight | 315.38 g/mol | PubChem [1] |
| Physical State | White crystalline solid | ContaminantDB [3] |
| Solubility in Water | Highly soluble (polar compound) | Multiple sources [3] [5] [15] |
| Log Koc | 2.26 | Field-disappearance study [11] |
| Chemical Structure Type | Organosulfonic acid | PubChem [1] |
| Functional Groups | Sulfonic acid, amide, ether, aromatic ring | PubChem [1] |
Alachlor ethanesulfonic acid exhibits significantly enhanced water solubility compared to its parent compound due to the presence of the highly polar sulfonic acid functional group [3] [5]. This increased polarity influences the compound's environmental behavior, allowing it to be mobile in soil systems and potentially leach into groundwater [5]. The logarithmic soil organic carbon partition coefficient value of 2.26 indicates moderate sorption to soil organic matter, which is considerably lower than that of the parent alachlor compound [11].
The compound maintains chemical stability under normal environmental conditions, though specific melting point and boiling point data were not consistently reported across the surveyed literature [22]. The presence of multiple functional groups including the sulfonic acid moiety, amide linkage, and aromatic ether contributes to the compound's distinct physicochemical profile [1].
The stereochemical characteristics of Alachlor ethanesulfonic acid are primarily defined by the restricted rotation around the amide bond connecting the aromatic ring system to the carbonyl group [12]. This hindered rotation results from steric interactions between the bulky 2,6-diethylphenyl substituent and the methoxymethyl group attached to the nitrogen atom [12].
Research utilizing high-performance liquid chromatography coupled with nuclear magnetic resonance spectroscopy has demonstrated that Alachlor ethanesulfonic acid exists as two distinct rotational isomers, designated as s-trans and s-cis conformations [12]. These stereoisomers arise due to the significant energy barrier associated with rotation about the carbon-nitrogen amide bond [12].
At equilibrium conditions in acetonitrile-based mobile phase systems, the mixture contains approximately equal concentrations of both isomers, with the s-trans form comprising 51% and the s-cis form representing 49% of the total population [12]. The interconversion between these rotational isomers follows first-order kinetics, with measurable rate constants for both forward and reverse transformations [12].
The chemical database indicates that Alachlor ethanesulfonic acid possesses no stereochemistry at double bonds and lacks tetrahedral stereocenters [6]. However, the restricted amide bond rotation creates a form of atropisomerism that significantly influences the compound's analytical detection and separation characteristics [12].
| Spectroscopic Method | Key Characteristics | Source |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | Shows s-trans and s-cis isomers due to hindered rotation of amide bond | High-Performance Liquid Chromatography-Nuclear Magnetic Resonance investigation [12] |
| Mass Spectrometry (Negative ion mode) | Negative pseudomolecular ion at m/z 314.11 | High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry analysis [7] [13] |
| Mass Spectrometry (Positive ion mode) | Fragmentation patterns differ from acetochlor ethanesulfonic acid | High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry analysis [7] [13] |
| Ultraviolet Spectroscopy | Monitored at wavelength of 200 nm | High-Performance Liquid Chromatography analysis [17] |
Nuclear magnetic resonance spectroscopy provides definitive identification of the rotational isomers of Alachlor ethanesulfonic acid [12]. The proton nuclear magnetic resonance spectrum reveals distinct resonance patterns for the methyl groups of the ethyl substituents, which serve as diagnostic markers for distinguishing between the s-trans and s-cis conformations [12]. The equilibration between these isomers can be monitored in real-time using nuclear magnetic resonance spectroscopy, allowing for the determination of interconversion rate constants [12].
Mass spectrometric analysis using electrospray ionization reveals characteristic fragmentation patterns for Alachlor ethanesulfonic acid [7] [13]. In negative ion mode, the compound produces a pseudomolecular ion at mass-to-charge ratio 314.1153 ± 0.0048 atomic mass units [7] [13]. The secondary amide derivative of Alachlor ethanesulfonic acid generates a negative ion at mass-to-charge ratio 270.0786 ± 0.0064 atomic mass units [7] [13].
Positive ion electrospray ionization mass spectrometry enables differentiation between Alachlor ethanesulfonic acid and acetochlor ethanesulfonic acid through distinct fragmentation spectra, despite both compounds sharing identical empirical formulas [7] [13]. This spectroscopic distinction proves crucial for analytical identification in environmental samples containing multiple ethanesulfonic acid metabolites [7] [13].
Ultraviolet spectroscopy detection at 200 nanometers wavelength provides sensitive monitoring capabilities for Alachlor ethanesulfonic acid in high-performance liquid chromatography systems [17]. The ultraviolet absorption characteristics allow for detection limits suitable for environmental monitoring applications [17].
| Property | Alachlor (Parent) | Alachlor ESA | Alachlor OXA |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₀ClNO₂ | C₁₄H₂₁NO₅S | C₁₄H₁₉NO₄ |
| Molecular Weight | 269.77 g/mol | 315.38 g/mol | Not specifically reported |
| Functional Group Difference | Contains chlorine atom | Contains sulfonic acid group | Contains oxanilic acid group |
| Log Koc | 3.33 | 2.26 | Not specifically reported |
| Environmental Persistence | Less persistent | More persistent | Persistent |
| Formation Rate | Not applicable (parent compound) | Formed faster than metolachlor ethanesulfonic acid | Formed alongside ethanesulfonic acid |
| Toxicity | Higher toxicity | Lower toxicity | Lower toxicity |
| Polarity | Less polar | More polar | Polar |
The transformation of alachlor to Alachlor ethanesulfonic acid involves a fundamental structural modification wherein the chlorine atom is replaced by an ethanesulfonic acid functional group [3] [11]. This biotransformation occurs through microbial dechlorination processes in soil environments, mediated by glutathione-S-transferase enzymes [20]. The formation mechanism involves an intermediate conjugation step between the chlorinated parent compound and glutathione, ultimately leading to the sulfonic acid metabolite [20].
Comparative analysis reveals that Alachlor ethanesulfonic acid exhibits significantly different environmental fate characteristics compared to its parent compound [11]. The metabolite demonstrates enhanced water solubility and reduced soil sorption, as evidenced by the lower logarithmic soil organic carbon partition coefficient value of 2.26 compared to alachlor's value of 3.33 [11]. This increased mobility results in greater potential for groundwater contamination and extended environmental persistence [11].
Field disappearance studies have demonstrated that Alachlor ethanesulfonic acid forms at concentrations two to four times higher than corresponding metolachlor ethanesulfonic acid metabolites when parent compounds are applied at equivalent rates [11]. The formation rate of Alachlor ethanesulfonic acid correlates with the shorter environmental half-life of alachlor (8 days) compared to metolachlor (15.5 days) [11].
Toxicological assessments indicate that both Alachlor ethanesulfonic acid and alachlor oxanilic acid metabolites exhibit markedly reduced toxicity profiles compared to the parent alachlor compound [10] [27]. The metabolites demonstrate poor absorption characteristics, undergo minimal biotransformation, and are rapidly eliminated from biological systems [10]. The presence of the sulfonic acid and oxanilic acid moieties prevents the formation of reactive metabolites that contribute to the toxicity of the parent compound [10].